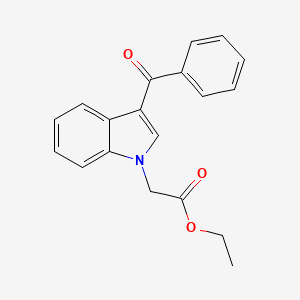![molecular formula C14H14N6O B5756497 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DPTA or 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazol-5-amine.
作用機序
The exact mechanism of action of DPTA is not yet fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
DPTA has been shown to exhibit a number of biochemical and physiological effects in various animal models. These include anti-inflammatory, analgesic, antipyretic, and antioxidant activities. Additionally, DPTA has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of using DPTA in lab experiments is its potent pharmacological activity, which makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the major limitations of using DPTA is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are several potential future directions for research on DPTA. One area of interest is in the development of new drug candidates based on the structure of DPTA, which may exhibit improved pharmacological properties. Another potential direction is in the study of the mechanism of action of DPTA, which may provide valuable insights into the development of new treatments for pain and inflammation-related disorders. Additionally, further research is needed to investigate the potential neuroprotective effects of DPTA and its potential applications in the treatment of neurodegenerative disorders.
合成法
The synthesis of 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine can be achieved through a multi-step process. The first step involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-1H-1,2,4-triazole to yield the final product, DPTA.
科学的研究の応用
DPTA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases. DPTA has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation-related disorders.
特性
IUPAC Name |
(5-amino-1,2,4-triazol-1-yl)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-9-12(13(21)20-14(15)16-8-17-20)10(2)19(18-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDJFQFDAWDHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3C(=NC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1H-1,2,4-triazol-1-YL)(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)
![4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)

![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5756500.png)

